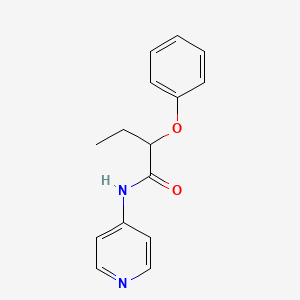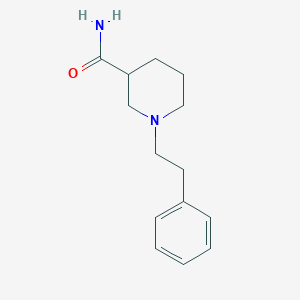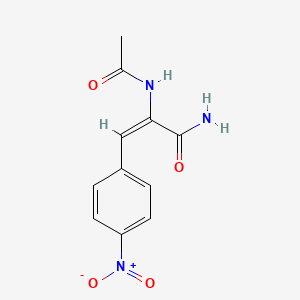![molecular formula C21H20N2O3S B5181012 (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone, also known as MTIP, is a small molecule compound that has been extensively studied for its potential use in treating various neurological disorders. MTIP has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
作用機序
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone works by binding to the dopamine D3 receptor and blocking the effects of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of reward and motivation pathways in the brain. By blocking the effects of dopamine, (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function by increasing the activity of the prefrontal cortex, which is known to play a key role in cognitive processing.
Biochemical and Physiological Effects:
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a number of biochemical and physiological effects. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and amphetamine. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to increase the activity of the prefrontal cortex, which is known to play a key role in cognitive processing. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to reduce the activity of the mesolimbic dopamine system, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
実験室実験の利点と制限
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has a number of advantages and limitations for lab experiments. One advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Another advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has been extensively studied in animal models, which makes it a useful tool for studying the effects of various drugs on behavior and cognition. One limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it is a small molecule compound, which makes it difficult to study in vivo. Another limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a short half-life, which makes it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone. One area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating drug addiction. Another area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating schizophrenia and Parkinson's disease. Future research could also focus on developing new analogs of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone that have improved pharmacological properties, such as a longer half-life and increased selectivity for the dopamine D3 receptor. Finally, future research could focus on developing new methods for administering (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in vivo, such as using nanoparticles or other delivery systems.
合成法
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 6-methoxy-2-naphthol with thionyl chloride to form 6-chloro-2-naphthol. The second step involves the reaction of 6-chloro-2-naphthol with 1-(1,3-thiazol-5-yl) piperidine to form (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone. The final step involves the reaction of (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone with sodium methoxide to form (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone.
科学的研究の応用
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use in treating various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to block the effects of cocaine and amphetamine, which suggests that it may be useful in treating drug addiction. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
特性
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-18-7-6-14-9-16(5-4-15(14)10-18)20(24)17-3-2-8-23(12-17)21(25)19-11-22-13-27-19/h4-7,9-11,13,17H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFGTNZBLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)C4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180980.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)

![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)
